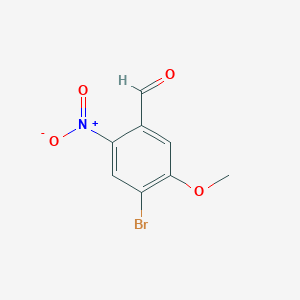

4-Bromo-5-methoxy-2-nitrobenzaldehyde

CAS No.: 1196664-96-6

Cat. No.: VC8216529

Molecular Formula: C8H6BrNO4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196664-96-6 |

|---|---|

| Molecular Formula | C8H6BrNO4 |

| Molecular Weight | 260.04 g/mol |

| IUPAC Name | 4-bromo-5-methoxy-2-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C8H6BrNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3 |

| Standard InChI Key | JTLBIBNBUOWXNM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Br |

| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Br |

Introduction

Chemical and Physical Properties

Structural Characteristics

4-Bromo-5-methoxy-2-nitrobenzaldehyde features a benzene ring with substituents at positions 2 (nitro), 4 (bromo), 5 (methoxy), and 1 (aldehyde). The IUPAC name, 4-bromo-5-methoxy-2-nitrobenzaldehyde, reflects this arrangement. The SMILES notation confirms the positions of the functional groups. The nitro group’s electron-withdrawing nature and the aldehyde’s reactivity render the compound highly amenable to nucleophilic and electrophilic reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 260.04 g/mol | |

| CAS Number | 1196664-96-6 | |

| Key Functional Groups | Aldehyde, Nitro, Methoxy, Bromo |

Synthesis and Optimization

Synthetic Pathway

The synthesis of 4-bromo-5-methoxy-2-nitrobenzaldehyde involves a two-step procedure starting from 1-bromo-2-methoxy-4-methyl-5-nitrobenzene .

Step 1: Reaction with DMF Dimethyl Acetal

The precursor is treated with -dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 140°C for 16 hours. This step introduces a formamide group, forming an intermediate enamine .

Table 2: Synthesis Conditions

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reagent | DMF-DMA | |

| Solvent | DMF | DMF/Water |

| Temperature | 140°C | 0°C |

| Duration | 16 hours | 8 hours |

| Yield | - | 54% |

Mechanistic Insights

The first step likely involves nucleophilic attack by the methyl group on the electron-deficient carbon of DMF-DMA, forming a conjugated enamine. Oxidation by cleaves the carbon-nitrogen bond, releasing dimethylamine and generating the aldehyde . The moderate yield suggests competing side reactions, potentially mitigated by optimizing stoichiometry or reaction time.

Applications in Organic Synthesis

Intermediate for Complex Molecules

4-Bromo-5-methoxy-2-nitrobenzaldehyde’s functional groups enable sequential modifications. The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, while the aldehyde can undergo condensation to form imines or hydrazones. For example, coupling with boronic acids could yield biaryl structures, valuable in medicinal chemistry.

Pharmaceutical Relevance

Though direct applications are underexplored, analogous nitrobenzaldehydes are precursors to inhibitors of enzymes like Bruton’s tyrosine kinase (BTK) . The nitro group’s reduction to an amine could yield pharmacologically active intermediates, underscoring its potential in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume